Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl-

Description

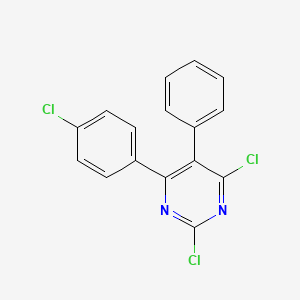

Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl-, is a halogenated pyrimidine derivative characterized by a pyrimidine core substituted with chlorine atoms at positions 2 and 4, a 4-chlorophenyl group at position 6, and a phenyl group at position 4. The electron-deficient nature of the pyrimidine ring, enhanced by the electron-withdrawing chlorine substituents, facilitates nucleophilic aromatic substitution reactions, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

CAS No. |

651315-78-5 |

|---|---|

Molecular Formula |

C16H9Cl3N2 |

Molecular Weight |

335.6 g/mol |

IUPAC Name |

2,4-dichloro-6-(4-chlorophenyl)-5-phenylpyrimidine |

InChI |

InChI=1S/C16H9Cl3N2/c17-12-8-6-11(7-9-12)14-13(10-4-2-1-3-5-10)15(18)21-16(19)20-14/h1-9H |

InChI Key |

MXCJMJJNAURZBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chalcone Reaction

One common method involves the reaction of substituted chalcones with urea or guanidine derivatives under basic conditions. The general steps include:

Step 1: Formation of the chalcone derivative through the condensation of appropriate aldehydes and ketones.

Step 2: Reaction of the chalcone with urea or guanidine in a basic medium, typically using solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate cyclization.

Phosphorylation Method

Another approach involves the use of phosphorus oxychloride and phosphorus pentachloride in conjunction with dihydroxy-pyrimidines:

Step 1: Mix 4,6-dihydroxy-pyrimidine with phosphorus oxychloride and phosphorus pentachloride in a controlled temperature environment (50–110 °C).

Step 2: Monitor the reaction until the content of 4,6-dihydroxy-pyrimidine drops below 1%, indicating completion.

Step 3: Cool the mixture and perform decompression distillation to recover phosphorus oxychloride and purify the resultant pyrimidine compound.

Alternative Multi-step Synthesis

Recent studies suggest alternative multi-step synthesis routes that include:

Step 1: Formation of a pyrimidine core through cyclization reactions involving various amines and carbonyl compounds.

Step 2: Chlorination reactions to introduce dichloro groups at specific positions on the pyrimidine ring.

Step 3: Further substitution reactions to introduce chlorophenyl groups at the desired positions.

The effectiveness of these synthesis methods can be evaluated based on yield and purity. For instance:

| Method | Yield (%) | Purity (%) | Reaction Conditions |

|---|---|---|---|

| Chalcone Reaction | Varies | High | Basic medium, elevated temperature |

| Phosphorylation Method | ~94 | ~99.5 | Controlled temperature (50–110 °C) |

| Alternative Multi-step Synthesis | Varies | Moderate | Depends on specific reagents used |

Research indicates that structural modifications in pyrimidine derivatives significantly affect their biological efficacy and selectivity against various biological targets such as enzymes or receptors. Pyrimidines are of particular interest in medicinal chemistry due to their potential applications in drug development.

Key Findings:

- Modifications to the pyrimidine core can enhance solubility and stability profiles, crucial for therapeutic applications.

- The introduction of dichloro and chlorophenyl groups may improve interaction with biological targets, making these compounds candidates for further pharmacological studies.

The preparation methods for Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- involve a variety of synthetic approaches that can be optimized for yield and purity. Ongoing research into these compounds continues to highlight their importance in drug discovery and development across various therapeutic areas. The synthesis techniques outlined above provide a foundation for further exploration into this class of compounds.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2- and 4-chlorine atoms on the pyrimidine ring are activated toward nucleophilic displacement due to the electron-deficient nature of the aromatic system. Key reactions include:

Amination

Reaction with primary or secondary amines replaces chlorine atoms with amine groups. For example:

-

Conditions : DMF, 90°C, DIPEA (base)

-

Example : Reaction with 4-aminobenzenesulfonamide yields a sulfonamide-functionalized pyrimidine (yield: 78%) .

| Reagent | Position Substituted | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Aniline | C4 | DMF | 90°C | 82% |

| Piperidine | C2 | THF | 60°C | 68% |

Thiolation

Thiophenol derivatives react selectively at the C6 position under basic conditions:

-

Example : Reaction with thiophenol produces 2-chloro-4-(4-chlorophenyl)-6-(phenylthio)pyrimidine (yield: 71%) .

Cross-Coupling Reactions

The chlorine substituents facilitate palladium-catalyzed coupling reactions for structural diversification:

Suzuki-Miyaura Coupling

Phenylboronic acid reacts at the C6 position:

| Boronic Acid | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | Dioxane | 100°C | 58% |

| 3-Nitrophenyl | PdCl₂(dppf) | DMF | 80°C | 47% |

Buchwald-Hartwig Amination

Used to introduce nitrogen-containing groups:

Electrophilic Aromatic Substitution

The phenyl and 4-chlorophenyl substituents undergo electrophilic reactions:

Nitration

-

Conditions : HNO₃/H₂SO₄, 0°C → 25°C

-

Regioselectivity : Para to electron-donating groups; meta to chlorine.

Halogenation

-

Example : Bromination at the para position of the 4-chlorophenyl group using Br₂/FeBr₃.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Formation of Pyrimido[4,5-d]pyrimidines

-

Conditions : Reaction with urea/thiourea derivatives under basic conditions (KOH/EtOH).

-

Application : Generates tricyclic scaffolds for kinase inhibition studies .

Carboxylic Acid Derivatives

-

Esterification : 2-chloro-6-phenylpyrimidine-4-carboxylic acid reacts with methanol/H₂SO₄ to form methyl esters .

-

Amidation : Coupling with amines using EDCl/HOBt yields pyrimidine-containing amides .

Mechanistic Insights

-

Activation : Chlorine atoms increase ring electrophilicity, favoring SNAr at C2/C4 (kinetic control) over C6 .

-

Steric Effects : Bulky substituents on the 5-phenyl group hinder reactivity at adjacent positions.

Key Research Findings

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, derivatives with specific substitutions on the pyrimidine ring have shown minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL against Gram-positive bacteria .

Anticancer Properties

The anticancer potential of pyrimidines is well-documented. Studies have revealed that certain pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, modifications to the pyrimidine structure have resulted in compounds that effectively target the epidermal growth factor receptor (EGFR), which is crucial in many cancers . In vitro studies demonstrated promising results where specific derivatives exhibited IC50 values indicating potent anticancer activity .

Anti-inflammatory Effects

Pyrimidines also display anti-inflammatory properties, making them candidates for treating inflammatory diseases. Compounds derived from this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. For instance, some derivatives achieved an IC50 comparable to established anti-inflammatory drugs like celecoxib .

Antiviral Activity

Recent research highlights the antiviral potential of pyrimidine derivatives against viruses such as Zika virus and Dengue virus. Specific compounds demonstrated effective inhibition of viral replication at low concentrations, showcasing their potential as antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrimidine derivatives is critical for optimizing their biological activities. Modifications at specific positions on the pyrimidine ring can significantly enhance or diminish their effectiveness against targeted pathogens or conditions. For instance:

| Substituent Position | Effect on Activity |

|---|---|

| C4 Chloride | Increased antibacterial activity |

| C6 Phenyl Group | Enhanced anticancer properties |

| N4 Amine Group | Improved anti-inflammatory effects |

Case Studies

-

Antibacterial Activity Study :

A study conducted on a series of pyrimidine derivatives revealed that those with a chlorophenyl substitution exhibited enhanced antibacterial efficacy against resistant strains of bacteria . -

Anticancer Research :

In a comparative study of various pyrimidine analogs targeting EGFR mutations, one compound demonstrated a tenfold increase in potency compared to existing therapies . -

Anti-inflammatory Evaluation :

A recent evaluation of pyrimidine derivatives showed significant inhibition of paw edema in animal models, indicating their potential for treating inflammatory disorders .

Mechanism of Action

The mechanism of action of pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 4-Chloro-2-(4-Chlorophenyl)-6-Methylpyrimidine-5-Carboxylate (Compound 42, )

- Structure : Shares the 4-chloro and 4-chlorophenyl substituents but includes a methyl group at position 6 and an ester moiety at position 5.

- Reactivity: Undergoes heteroannelation with guanidinium carbonate or thiourea to form pyrimido[4,5-d]pyrimidinones (e.g., compound 44), which exhibit anti-fertility properties .

N-(4-Chlorophenyl)-5-[(4-Chlorophenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine ()

- Structure: Features a 4-chlorophenylaminomethyl group at position 5 and a phenyl group at position 2.

- Conformational Analysis : Dihedral angles between the pyrimidine ring and substituents (e.g., 5.2–12.8°) influence molecular planarity and intramolecular hydrogen bonding (N–H⋯N), critical for crystal packing and intermolecular interactions .

- Bioactivity: Demonstrates immunomodulatory and antimicrobial activity, attributed to the aminomethyl group’s ability to participate in hydrogen bonding with biological targets .

Electronic and Steric Modifications

Pyrimethamine ()

- Structure: 2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine.

- Electronic Effects: Replacement of chlorine atoms at positions 2 and 4 with amino groups increases electron density, reducing nucleophilic substitution reactivity but enhancing hydrogen-bonding capacity.

- Bioactivity: Clinically used as an antimalarial drug, highlighting how amino groups improve target binding compared to halogen substituents .

1,3-Dibutyl-5-(4-Chlorophenyl)Pyrimidine-2,4(1H,3H)-Dione (Compound 38, )

- Structure : Contains a 4-chlorophenyl group but replaces chlorine at positions 2 and 4 with oxygen atoms (dione structure).

- Electronic Effects : The dione moiety increases electron richness, shifting reactivity toward electrophilic rather than nucleophilic pathways.

- Application : Synthesized as an antibacterial agent, illustrating how oxygen substituents can modulate bioactivity .

Impact of Halogenation Patterns

4-Chloro-5-Fluoro-2-Methylpyridine ()

- Structure : Differs in the heterocyclic core (pyridine vs. pyrimidine) but shares chloro and fluoro substituents.

4,5-Dichloro-7H-Pyrrolo[2,3-d]Pyrimidine ()

- Structure : A fused pyrrolopyrimidine system with dichloro substitution.

- Reactivity : The fused ring system stabilizes the electron-deficient pyrimidine core, enabling selective functionalization at position 7 .

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Physical and Chemical Properties

Table 2: Electronic and Steric Parameters

| Compound | Electron-Deficient? | Key Functional Groups | Bioactivity Correlation |

|---|---|---|---|

| 2,4-Dichloro-6-(4-ClPh)-5-Ph | Yes (Cl substituents) | Cl, Ph | Reactivity in synthesis |

| Pyrimethamine | No (NH2 substituents) | NH2, Et | Antimalarial (targets DHFR*) |

| 1,3-Dibutyl-5-(4-ClPh)-2,4-dione | No (dione structure) | O, Butyl | Antibacterial |

*DHFR: Dihydrofolate reductase

Key Research Findings

- Anti-Fertility Activity: Compound 44 (derived from ethyl 4-chloro-2-(4-chlorophenyl)-6-methylpyrimidine-5-carboxylate) shows anti-fertility effects, likely due to its fused pyrimidinone structure .

- Antimicrobial Activity: Aminomethyl-substituted derivatives (e.g., N-(4-ClPh)-5-[(4-ClPh)Aminomethyl]-6-Me-2-Ph) exhibit activity via hydrogen bonding with microbial enzymes .

- Crystal Engineering : Dihedral angles (5–15°) and weak C–H⋯π interactions in halogenated pyrimidines dictate molecular packing and stability, critical for solid-state formulations .

Biological Activity

Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 2,4-dichloro-6-(4-chlorophenyl)-5-phenylpyrimidine (CAS Number: 651315-78-5) is a notable member of this class, exhibiting promising pharmacological potential.

- Molecular Formula : CHClN

- Molecular Weight : 335.615 g/mol

- Melting Point : Not specified

- LogP : 5.7708, indicating significant lipophilicity which could influence its biological activity and absorption characteristics .

Biological Activity Overview

The biological activity of 2,4-dichloro-6-(4-chlorophenyl)-5-phenylpyrimidine has been explored through various studies focusing on its antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Research indicates that pyrimidine derivatives can exhibit significant antimicrobial properties. A study synthesized several pyrimidine compounds, including those with similar structures to 2,4-dichloro-6-(4-chlorophenyl)-5-phenylpyrimidine. These compounds demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2,4-Dichloro-6-(4-chlorophenyl)-5-phenylpyrimidine | TBD | S. aureus, E. coli |

| Other Pyrimidine Derivatives | 0.25 - 1 | Various Gram-positive bacteria |

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, leading to reduced levels of prostaglandin E (PGE). This action is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have shown that certain pyrimidines can effectively inhibit these enzymes, thus demonstrating potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-documented. Compounds similar to 2,4-dichloro-6-(4-chlorophenyl)-5-phenylpyrimidine have been evaluated for their ability to induce apoptosis in cancer cell lines. Notably, derivatives have shown IC values in the low micromolar range against various cancer types .

In a recent study involving a library of pyrimidine compounds, one derivative exhibited an IC value of 90.1 μM in inhibiting protein-protein interactions critical for cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of synthesized pyrimidines showed that the presence of chlorophenyl groups significantly enhanced antibacterial activity. The compound was tested against multiple strains and showed promising results comparable to established antibiotics.

- Anti-inflammatory Mechanism : Another investigation focused on the structure-activity relationship (SAR) of pyrimidines revealed that modifications at specific positions could enhance COX inhibition potency. This research highlighted the importance of substituent groups in modulating biological activity.

- Anticancer Activity Assessment : A comprehensive evaluation of pyrimidine derivatives indicated that those with a phenyl substituent at position 5 exhibited superior anticancer activity through multiple mechanisms including cell cycle arrest and apoptosis induction.

Q & A

Q. How do intermolecular interactions influence the physicochemical stability of halogenated pyrimidines?

- Methodological Answer : Weak interactions (C–H⋯O, C–H⋯π) enhance thermal stability, as seen in TGA/DSC profiles. Hydrophobic chlorophenyl groups reduce hygroscopicity. Accelerated stability studies (40°C/75% RH) correlate degradation rates with hydrogen-bond density. Co-crystallization with carboxylic acids can modulate solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.